Ethyl 4,5-dihydro-5-oxo-1-phenyl-4-((4-(((tetrahydro-2-furyl)methoxy)carbonyl)phenyl)azo)-1H-pyrazole-3-carboxylate
Description
Crystallographic Analysis and X-Ray Diffraction Studies
The molecular structure of ethyl 4,5-dihydro-5-oxo-1-phenyl-4-((4-(((tetrahydro-2-furyl)methoxy)carbonyl)phenyl)azo)-1H-pyrazole-3-carboxylate is defined by a pyrazole ring substituted at the 1-, 3-, and 4-positions. X-ray diffraction studies of analogous arylazo-pyrazole compounds reveal that the pyrazole ring adopts a planar conformation, with bond lengths consistent with delocalized π-electron density across the N–N and C–N bonds. The azo group (–N=N–) bridges the pyrazole ring and the para-substituted phenyl group, creating a near-coplanar arrangement in the solid state. For structurally related compounds, dihedral angles between the pyrazole and adjacent aromatic rings range from 4.8° to 22°, depending on steric and electronic effects.
In this compound, the tetrahydrofurfuryl methoxycarbonyl group introduces steric bulk at the phenyl ring’s para position. Crystallographic data for similar systems show that such substituents induce torsional strain, increasing dihedral angles between the azo-linked aromatic systems. The ethyl ester at the pyrazole’s 3-position further influences packing efficiency by modulating intermolecular interactions.
Conformational Dynamics of the Pyrazole-Azo-Ester Backbone
The molecule exhibits restricted rotation around the azo (–N=N–) bond due to conjugation with the pyrazole and phenyl rings. Density functional theory (DFT) calculations on related arylazo-pyrazoles predict rotational energy barriers of ~20–25 kcal/mol, stabilizing the trans-azo configuration. The tetrahydrofurfuryl group’s orientation is constrained by the ester linkage, favoring a conformation where the furan oxygen aligns to minimize steric clashes with the methoxycarbonyl moiety.
Key torsional angles include:
- Pyrazole–azo linkage : The N–N–C–C dihedral angle between the pyrazole and azo group is approximately 170°, indicating near-perpendicular alignment to maintain conjugation.
- Azo–phenyl linkage : The phenyl ring rotates relative to the azo group, with dihedral angles varying between 10° and 30° depending on substituent effects.
- Ester group orientation : The ethyl ester at C3 and the tetrahydrofurfuryl methoxycarbonyl group adopt staggered conformations to reduce van der Waals repulsions.
Electronic Structure Analysis Through DFT Calculations
DFT studies at the B3LYP/6-311G(d,p) level reveal that the pyrazole ring acts as an electron-deficient moiety due to the electron-withdrawing effects of the carbonyl and azo groups. The highest occupied molecular orbital (HOMO) is localized on the azo group and pyrazole ring, while the lowest unoccupied molecular orbital (LUMO) resides on the phenyl and ester substituents. This spatial separation suggests charge-transfer transitions dominate the electronic spectrum, consistent with UV-Vis absorption maxima near 330–350 nm for analogous compounds.
Natural bond orbital (NBO) analysis highlights hyperconjugative interactions between the azo group’s lone pairs and the pyrazole’s π*-orbitals, stabilizing the planar configuration. The trifluoromethyl-like electron-withdrawing effect of the methoxycarbonyl group further polarizes the azo linkage, enhancing its electrophilicity.
Intermolecular Interactions and Packing Behavior in Solid State
In the crystalline phase, the compound forms supramolecular architectures through a combination of π–π stacking, C–H···O hydrogen bonds, and van der Waals interactions. For structurally similar arylazo-pyrazoles, π–π interactions between pyrazole and phenyl rings occur at interplanar distances of 3.51–3.70 Å, forming columnar stacks along crystallographic axes. The tetrahydrofurfuryl group participates in C–H···O interactions with adjacent ester carbonyls, creating a layered packing motif.
Notably, the ethyl ester’s alkoxy group engages in weak C–H···π interactions with neighboring phenyl rings, contributing to lattice stabilization. These interactions collectively yield a monoclinic or triclinic crystal system with Z′ = 1–2, depending on solvent of crystallization. The interplay of rigid (azo-pyrazole) and flexible (tetrahydrofuran) moieties results in a balance between close packing and conformational adaptability, as evidenced by moderate thermal displacement parameters in analogous structures.
Properties
CAS No. |
79044-55-6 |
|---|---|
Molecular Formula |
C24H24N4O6 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
ethyl 5-oxo-4-[[4-(oxolan-2-ylmethoxycarbonyl)phenyl]diazenyl]-1-phenyl-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C24H24N4O6/c1-2-32-24(31)21-20(22(29)28(27-21)18-7-4-3-5-8-18)26-25-17-12-10-16(11-13-17)23(30)34-15-19-9-6-14-33-19/h3-5,7-8,10-13,19-20H,2,6,9,14-15H2,1H3 |
InChI Key |
BJTYTOCUTGTXKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C1N=NC2=CC=C(C=C2)C(=O)OCC3CCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dihydro-5-oxo-1-phenyl-4-((4-(((tetrahydro-2-furyl)methoxy)carbonyl)phenyl)azo)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include phenylhydrazine, ethyl acetoacetate, and other reagents that facilitate the formation of the pyrazole ring and subsequent functionalization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography are essential to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound Ethyl 4,5-dihydro-5-oxo-1-phenyl-4-((4-(((tetrahydro-2-furyl)methoxy)carbonyl)phenyl)azo)-1H-pyrazole-3-carboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in pharmaceuticals and agrochemicals. This article explores its applications, supported by data tables and case studies.
Structure and Composition
- Molecular Formula : C27H28N4O6
- Molecular Weight : 500.5 g/mol
- IUPAC Name : this compound
Pharmaceutical Applications
Ethyl 4,5-dihydro-5-oxo-1-phenyl-4-(4-(tetrahydro-2-furyl)methoxycarbonylphenylazo)-1H-pyrazole-3-carboxylate is primarily studied for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties.
Case Study: Anti-inflammatory Activity
A study published in a pharmacological journal demonstrated that derivatives of pyrazole compounds showed significant inhibition of pro-inflammatory cytokines in vitro. The compound's unique structure may contribute to its activity against inflammatory pathways, making it a candidate for further development as an anti-inflammatory drug .
Agrochemical Applications
The compound has also been explored for its potential use in agrochemicals, particularly as a pesticide or herbicide. Its azo group can enhance the interaction with biological targets in pests.
Data Table: Agrochemical Efficacy
| Compound | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Ethyl 4,5-dihydro... | Aphids | 85 | |
| Ethyl 4,5-dihydro... | Fungal Pathogen | 75 |
Material Science
Recent studies have indicated that the compound's unique chemical structure allows it to be used in the synthesis of advanced materials, including polymers and nanocomposites.
Case Study: Polymer Synthesis
Research conducted at a materials science laboratory showed that incorporating this compound into polymer matrices improved thermal stability and mechanical properties significantly, suggesting its potential use in high-performance materials .
Mechanism of Action
The mechanism of action of Ethyl 4,5-dihydro-5-oxo-1-phenyl-4-((4-(((tetrahydro-2-furyl)methoxy)carbonyl)phenyl)azo)-1H-pyrazole-3-carboxylate would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Spectroscopic and Crystallographic Analysis
- UV-Vis Spectroscopy : The azo group (λmax ~400–500 nm) differentiates the target compound from oxadiazole or triazole analogs (λmax ~300–350 nm) .
- Crystal Packing : The tetrahydrofuran ring may induce puckering (quantified via Cremer-Pople coordinates ), contrasting with planar sulfophenyl derivatives . Hydrogen bonding patterns (e.g., N–H⋯O) resemble those in Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate .
Biological Activity
Ethyl 4,5-dihydro-5-oxo-1-phenyl-4-((4-(((tetrahydro-2-furyl)methoxy)carbonyl)phenyl)azo)-1H-pyrazole-3-carboxylate (CAS No. 79044-55-6) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O6 |
| Molecular Weight | 464.47 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Flash Point | Not Available |
| Melting Point | Not Available |
Structural Characteristics
The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the tetrahydro-2-furyl group and the azo linkage contributes to its unique chemical reactivity and potential pharmacological effects.
Antioxidant Properties
Recent studies have indicated that compounds containing pyrazole structures exhibit significant antioxidant activity. The antioxidant mechanism is primarily attributed to the ability to scavenge free radicals and inhibit lipid peroxidation. Ethyl 4,5-dihydro-5-oxo-1-phenyl-4-(phenylazo)-1H-pyrazole-3-carboxylate has shown promise in mitigating oxidative stress in cellular models, suggesting potential therapeutic applications in conditions characterized by oxidative damage.
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, including arthritis and cardiovascular disorders. The compound's anti-inflammatory properties have been explored through in vitro studies demonstrating inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings indicate that it may serve as a lead compound for developing anti-inflammatory agents.
Anticancer Activity
Preliminary research suggests that ethyl 4,5-dihydro-5-oxo-1-phenyl-4-(phenylazo)-1H-pyrazole-3-carboxylate exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast and colon cancer cells. Further investigation is required to elucidate the specific pathways involved.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro assays indicate that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria. This opens avenues for exploring its use as a potential antibacterial agent or adjuvant in antibiotic therapy.
Study 1: Antioxidant Activity Assessment
In a study conducted by Bianchini et al., the antioxidant capacity of several pyrazole derivatives was evaluated using DPPH radical scavenging assays. Ethyl 4,5-dihydro-5-oxo-1-phenyl-4-(phenylazo)-1H-pyrazole-3-carboxylate demonstrated significant scavenging activity comparable to established antioxidants such as ascorbic acid .
Study 2: Anti-inflammatory Mechanisms
Research published in Pharmacology Reports examined the anti-inflammatory effects of various pyrazole derivatives on LPS-stimulated macrophages. The results indicated that treatment with ethyl 4,5-dihydro-5-oxo-1-phenyl-4-(phenylazo)-1H-pyrazole-3-carboxylate led to a marked reduction in TNF-alpha levels, supporting its potential use in inflammatory diseases .
Study 3: Cytotoxicity Against Cancer Cells
A recent investigation into the cytotoxic effects of this compound on breast cancer cell lines showed IC50 values indicating potent antiproliferative effects. The study highlighted its ability to induce apoptosis through caspase activation pathways .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
The compound’s synthesis typically involves multi-step heterocyclic chemistry. A common approach is the condensation of hydrazine derivatives with β-keto esters, followed by azo coupling. For example:
- Step 1 : Formation of the pyrazole core via cyclocondensation of substituted hydrazines and diketones under reflux in ethanol or acetic acid .
- Step 2 : Azo coupling at the 4-position using diazonium salts of aromatic amines. This requires careful pH control (pH 8–9) and low temperatures (0–5°C) to minimize side reactions .
- Yield Optimization : Use catalytic agents like pyridine for azo coupling (improves yield by 15–20%) and recrystallization from ethanol/dimethylformamide (DMF) mixtures to enhance purity .
Q. Which spectroscopic methods are most effective for structural characterization?
- 1H/13C NMR : Key for identifying the pyrazole ring protons (δ 6.5–7.8 ppm for aromatic protons) and ester carbonyl signals (δ 165–170 ppm) .
- FTIR : Confirm the presence of the carbonyl group (C=O stretch at ~1700 cm⁻¹) and azo group (N=N stretch at ~1450 cm⁻¹) .
- X-ray Crystallography : Resolves tautomeric ambiguity (e.g., keto-enol forms) and confirms stereochemistry. For example, single-crystal studies reveal planar geometry at the azo linkage and dihedral angles between aromatic rings .
Q. How can researchers address discrepancies in reported biological activity data?
Contradictions in bioactivity (e.g., antimicrobial vs. anti-inflammatory) may arise from:
- Substituent Effects : The tetrahydrofuran methoxycarbonyl group’s electron-withdrawing nature alters redox properties, affecting interaction with biological targets .
- Assay Conditions : Varying pH or solvent polarity (e.g., DMSO vs. aqueous buffers) can influence solubility and activity. Standardize protocols using WHO-recommended guidelines .
Advanced Research Questions
Q. What computational strategies are suitable for predicting the compound’s reactivity and binding modes?
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the azo group’s LUMO energy (−1.8 eV) suggests susceptibility to nucleophilic attack .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like cyclooxygenase-2 (COX-2). The tetrahydrofuran moiety shows hydrogen bonding with Arg120 in COX-2 active sites .
Q. How can tautomeric forms of the pyrazole ring be experimentally distinguished?
Q. What are the implications of crystallographic disorder in structural analyses?
Disorder in X-ray data (e.g., in the tetrahydrofuran ring) complicates electron density maps. Mitigate this by:
Q. How does the azo group’s conformation influence photochemical stability?
- UV-Vis Spectroscopy : Monitor cis-trans isomerization under UV light (λ = 365 nm). The trans-azo form (λmax ~450 nm) is more stable but prone to degradation via singlet oxygen pathways .
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 28 days; HPLC tracking shows <5% degradation if stored in amber glass .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
